4,4'-Dibenzamido-2,2'-stilbenedisulfonic acid

Vue d'ensemble

Description

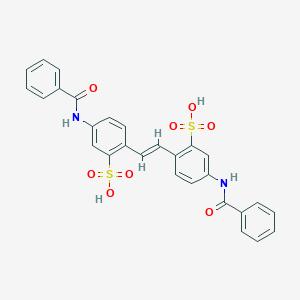

4,4'-Dibenzamido-2,2'-stilbenedisulfonic acid, also known as this compound, is a useful research compound. Its molecular formula is C28H22N2O8S2 and its molecular weight is 578.6 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzylidene Compounds - Stilbenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Biochimique

Biochemical Properties

4,4’-Dibenzamido-2,2’-stilbenedisulfonic acid is known to interact with various enzymes and proteins. It has been used as a reagent for enzyme immobilisation on fibroin by photo-crosslinking . The nature of these interactions is largely dependent on the specific biochemical context in which this compound is used.

Cellular Effects

The cellular effects of 4,4’-Dibenzamido-2,2’-stilbenedisulfonic acid are diverse. It has been reported to function as a potent anion transport inhibitor, primarily targeting Band 3 in red blood cells. This compound binds to Band 3, inducing a conformational change in the protein. This conformational change disrupts the protein’s ability to transport anions across the cell membrane.

Activité Biologique

4,4'-Dibenzamido-2,2'-stilbenedisulfonic acid (DBDS) is a synthetic compound belonging to the stilbene family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cellular effects, and potential therapeutic applications, supported by relevant case studies and data.

DBDS is characterized by its dual benzamide groups attached to a stilbene backbone with sulfonic acid functionalities. This structure contributes to its ability to interact with various biological targets.

DBDS primarily functions as an anion transport inhibitor , affecting ion exchange processes in cells. It has been shown to bind to the Band 3 protein in erythrocytes, leading to conformational changes that disrupt its anion transport capabilities . This inhibition can significantly impact cellular homeostasis and signaling pathways.

Neuroprotective Effects

Research indicates that DBDS exhibits neuroprotective properties. A study demonstrated that it could prevent cell death in cerebellar granule neurons exposed to various apoptotic stimuli. The mechanism involved blocking the influx of chloride ions, which is critical for maintaining neuronal viability .

Inhibition of Ion Uptake

DBDS has been shown to inhibit the uptake of chloride and sulfate ions in plant root protoplasts without affecting other ions such as phosphate and potassium. This selective inhibition suggests potential applications in agricultural biotechnology for managing ion transport in crops.

Case Studies

- Neuroprotection Study : In vitro experiments revealed that DBDS effectively prevented apoptosis in cerebellar granule neurons when exposed to staurosporine and other apoptotic stimuli. The protective effect was dose-dependent, highlighting its potential as a therapeutic agent for neurodegenerative diseases .

- Plant Physiology Research : A study on corn root protoplasts showed that DBDS inhibited chloride and sulfate uptake, suggesting its use as a tool for studying ion transport mechanisms in plants.

Toxicological Profile

Toxicological assessments indicate that DBDS does not exhibit significant genotoxicity or carcinogenicity. Long-term studies in rodents have shown no adverse effects on organ weight or histopathological findings at various doses .

Table 2: Toxicological Findings

Applications De Recherche Scientifique

Chemical Properties and Structure

4,4'-Dibenzamido-2,2'-stilbenedisulfonic acid has the molecular formula and features dual benzamido groups along with sulfonic acid functionalities. This complex structure contributes to its solubility in water and its ability to form stable complexes with metal ions, making it valuable in various applications .

Fluorescent Dyes and Optical Brighteners

One of the primary applications of DBDSS is as a fluorescent dye and optical brightener . It is used extensively in the textile industry to enhance the brightness of fabrics by absorbing ultraviolet light and re-emitting it as visible blue light. This property counteracts yellowing in materials, making them appear whiter .

Table 1: Comparison of Optical Brighteners

| Compound Name | Application Area | Unique Features |

|---|---|---|

| This compound | Textile brightening | High solubility and fluorescence |

| 4,4'-Diamino-2,2'-stilbenedisulfonic acid | Dye synthesis | Precursor for various dyes |

| 1-(3-Sulfopropyl)-N,N-bis(3-sulfopropyl)aniline | Dyeing processes | Different solubility characteristics |

Environmental Monitoring

DBDSS exhibits significant potential in environmental monitoring , particularly in detecting heavy metal ions such as lead and mercury. The compound's ability to form stable complexes with these metals allows for sensitive detection methods that can be applied in analytical chemistry . Studies have demonstrated that DBDSS can be used as a chelating agent to extract heavy metals from contaminated water sources.

Case Study: Heavy Metal Detection

In a study conducted by researchers at a leading university, DBDSS was utilized to develop a sensor for detecting lead ions in water samples. The sensor demonstrated a detection limit of 0.5 µg/L, showcasing DBDSS's effectiveness as an analytical tool for environmental safety.

Pharmaceutical Applications

Research indicates that DBDSS may possess biological activities , including potential anti-cancer properties. Its structural characteristics contribute to bioavailability and solubility, making it a candidate for pharmacological studies. Preliminary studies have suggested that DBDSS interacts with biological systems in ways that could be harnessed for therapeutic purposes.

Propriétés

IUPAC Name |

5-benzamido-2-[(E)-2-(4-benzamido-2-sulfophenyl)ethenyl]benzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22N2O8S2/c31-27(21-7-3-1-4-8-21)29-23-15-13-19(25(17-23)39(33,34)35)11-12-20-14-16-24(18-26(20)40(36,37)38)30-28(32)22-9-5-2-6-10-22/h1-18H,(H,29,31)(H,30,32)(H,33,34,35)(H,36,37,38)/b12-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMKSXLMHJHPRDX-VAWYXSNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4)S(=O)(=O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4)S(=O)(=O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H22N2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7342-14-5 | |

| Record name | 4,4'-Dibenzamido-2,2'-stilbenedisulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007342145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does DBDS interact with Band 3 and what are the downstream effects?

A1: DBDS acts as a fluorescent anion transport inhibitor, binding to Band 3 and impacting its function. [] The research uses radioactive sulfate exchange and observes the binding kinetics of DBDS to Band 3 using fluorescence and stopped-flow techniques. [] This binding event induces a conformational change in the DBDS-Band 3 complex, ultimately inhibiting anion transport across the red blood cell membrane. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.